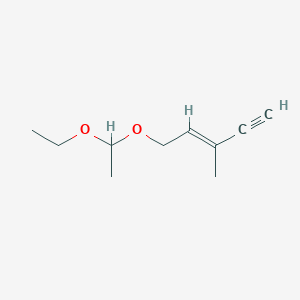

(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne

Overview

Description

(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne typically involves the reaction of appropriate alkyne precursors with ethoxyethanol under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of CHO and a molar mass of approximately 168.23 g/mol. Its structure includes:

- Alkyne Functional Group : Characterized by a triple bond, which enhances its reactivity.

- Ethoxyethoxy Substituent : This contributes to the compound's unique chemical properties.

The presence of both rigid and flexible components in its structure makes it suitable for various applications in synthetic chemistry and material science.

Applications in Organic Synthesis

One of the primary applications of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is as an intermediate in organic synthesis . It can be utilized to produce more complex organic molecules, including pharmaceuticals and functional materials. The compound's reactivity allows for:

- Formation of New Bonds : The triple bond can participate in cycloaddition reactions, which are crucial for synthesizing complex cyclic structures.

- Building Block for Functional Materials : Its structure can be modified to create polymers or other materials with specific properties that are valuable in industrial applications.

Potential in Material Science

The unique combination of structural features makes this compound an interesting candidate for research in material science . Potential applications include:

- Development of Polymers : The compound's rigidity from the alkyne functionality combined with the flexibility from the ethoxy groups may lead to new polymeric materials with tailored properties.

- Nanomaterials : Its ability to form complex structures could be explored for creating nanomaterials with specific electronic or optical properties.

Chemical Biology Research

Research into the interactions of this compound with biological molecules could uncover new avenues in chemical biology . Possible applications include:

- Enzyme Inhibitors : Due to its reactive nature, it may interact with enzymes, leading to potential applications as inhibitors in biochemical pathways.

- Drug Development : The compound could serve as a scaffold for designing new drugs targeting specific biological processes.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Synthesis of Pharmaceutical Intermediates : Research indicates that this compound can be effectively utilized to synthesize precursors for various pharmaceuticals, enhancing the efficiency of drug development processes.

- Polymer Development : Investigations into its polymerization behavior have shown promising results for creating materials with enhanced mechanical properties, which could be useful in industrial applications.

- Biological Activity Studies : Initial studies on the compound's interaction with biological targets suggest potential as an enzyme inhibitor, warranting further investigation into its pharmacological properties.

Mechanism of Action

The mechanism of action of (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne involves its interaction with molecular targets such as enzymes or receptors. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems. The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

- (E)-1-(1-Ethoxyethoxy)tridec-4-en-7-yne

- (Z)-1-(1-Ethoxyethoxy)tridec-4-en-7-yne

Uniqueness

(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is unique due to its specific structural features, such as the position of the ethoxyethoxy group and the configuration of the double bond

Biological Activity

(E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

Compound Overview

- Chemical Formula : C₁₀H₁₆O₂

- CAS Number : 63184-82-7

- Molecular Weight : 168.233 g/mol

The compound features a unique structure with an ethoxyethoxy group attached to a pentenyl chain, which contributes to its reactivity and potential biological interactions.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of alkyne precursors with ethoxyethanol, often catalyzed by transition metals such as palladium or copper. The reaction conditions are optimized for high yields and purity, making it suitable for further applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with biomolecules. The presence of the ethoxyethoxy group enhances solubility and bioavailability, facilitating uptake into biological systems. This compound is being investigated for its potential interactions with enzymes and receptors, which could lead to therapeutic applications.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. Further research is needed to elucidate the specific pathways involved and the potential for use in cancer therapy.

Study on Antimicrobial Properties

A study conducted by researchers at Bristol University investigated the antimicrobial properties of various alkyne derivatives, including this compound. The results indicated a significant reduction in bacterial viability when exposed to this compound, suggesting its potential as a lead compound for antibiotic development .

Cytotoxicity Assessment

In another study focusing on cancer treatment, this compound was tested against human leukemia cell lines. The results demonstrated a dose-dependent cytotoxic effect, prompting further investigation into its mechanisms of action and potential therapeutic uses.

Applications in Research and Industry

This compound is not only significant for its biological activity but also serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of more complex organic molecules, including pharmaceuticals and functional materials. Researchers are exploring its applications in material science, particularly in developing new polymers with specific properties due to the combination of rigid and flexible components present in the molecule .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (E)-1-(1-Ethoxyethoxy)tridec-4-en-7-yne | Similar structure | Limited studies available |

| (Z)-1-(1-Ethoxyethoxy)tridec-4-en-7-yne | Geometric isomer | Potentially similar activity |

This compound stands out due to its specific structural features and demonstrated biological activities compared to similar compounds.

Properties

IUPAC Name |

(E)-5-(1-ethoxyethoxy)-3-methylpent-3-en-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-5-9(3)7-8-12-10(4)11-6-2/h1,7,10H,6,8H2,2-4H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRZVLCJKKJLNN-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCC=C(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)OC/C=C(\C)/C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.